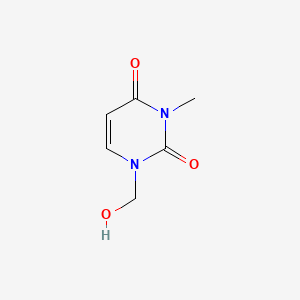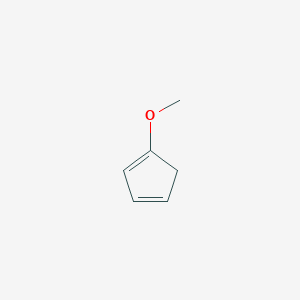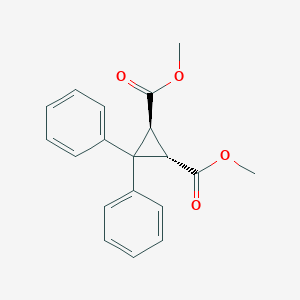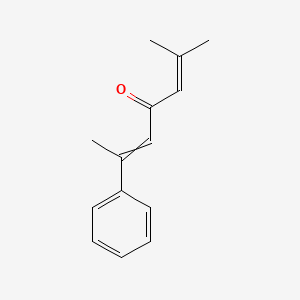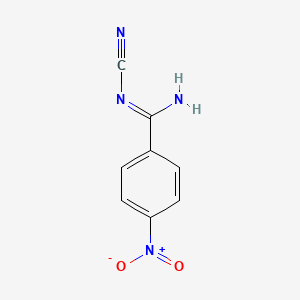![molecular formula C10H14O B14445073 5-Methylspiro[3.5]non-5-en-1-one CAS No. 79402-31-6](/img/structure/B14445073.png)
5-Methylspiro[3.5]non-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylspiro[3.5]non-5-en-1-one: is an organic compound with the molecular formula C10H14O . It is a spirocyclic compound, meaning it contains two rings that share a single common atom. The structure of this compound consists of a nonane ring and a cyclopentanone ring fused at a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylspiro[3.5]non-5-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentanone derivative with a nonane precursor in the presence of a strong base, such as sodium hydride, to induce cyclization and form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Methylspiro[3.5]non-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Methylspiro[3.5]non-5-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 5-Methylspiro[3.5]non-5-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Methylspiro[3.5]nonan-2-ol: Another spirocyclic compound with a similar nonane ring structure but with different functional groups.
Spiro[3.5]nonane: A simpler spirocyclic compound without the methyl and ketone groups.
Spiro[4.5]decane: A spirocyclic compound with a larger ring system.
Uniqueness: 5-Methylspiro[3.5]non-5-en-1-one is unique due to its specific combination of a nonane ring and a cyclopentanone ring, along with the presence of a methyl group at the spiro center. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
79402-31-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
9-methylspiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C10H14O/c1-8-4-2-3-6-10(8)7-5-9(10)11/h4H,2-3,5-7H2,1H3 |
InChI Key |
OXPOWLPQMUNFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC12CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

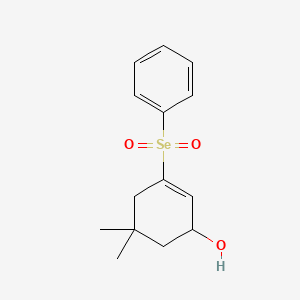
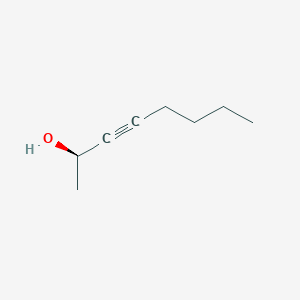
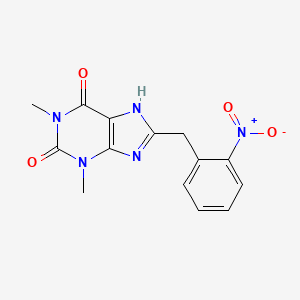
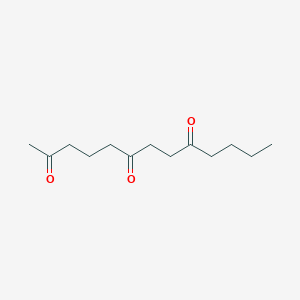
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
